![molecular formula C19H25N3O3 B5556541 1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)
1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of molecules like 1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone involves complex organic reactions. For instance, asymmetric synthesis of related azetidin-2-ones as precursors for novel piperazine and azepanone derivatives involves high-yielding, asymmetric processes to create enantiomerically enriched bicyclic azetidin-2-ones, including piperazine and 1,4-diazepane annulated beta-lactam derivatives (Van Brabandt et al., 2006). This approach highlights a method for preparing substituted piperazines and azepanones.
Molecular Structure Analysis
The molecular structure of related compounds, focusing on piperazine derivatives, has been elucidated through various analytical techniques. For example, the crystal and molecular structure of methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, synthesized from reactions involving piperazine, demonstrates the significance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (Khan et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often lead to the formation of complex structures with unique properties. For example, the reaction of 1,2- or 1,3-amino alcohol/1,2- or 1,3-diamine with an α-phenylvinylsulfonium salt produces stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines, showcasing the versatility and reactivity of these molecules (Matlock et al., 2015).
Scientific Research Applications
Synthesis of N-Heterocycles
Research demonstrates innovative approaches to synthesizing N-heterocycles, such as piperazines, azepanes, and related compounds, which are valuable in medicinal chemistry. For instance, the use of α-phenylvinylsulfonium salts has been shown to enable the concise synthesis of stereodefined C-substituted morpholines and piperazines with high levels of regio- and diastereoselectivity. This method offers moderate to excellent yields and does not require anhydrous conditions, showcasing its utility in synthesizing complex N-heterocycles efficiently (Matlock et al., 2015).
Antimicrobial Agents
Novel antibacterial agents have been synthesized, including derivatives of pyrido(2,3-d)pyrimidine. These compounds have shown significant in vitro and in vivo activity against gram-negative bacteria, highlighting their potential as new therapeutic agents against resistant bacterial strains. The study elaborates on the structure-activity relationships, indicating the importance of the piperazine moiety for antibacterial efficacy (Matsumoto & Minami, 1975).
Pharmacological Evaluations
In pharmacological research, derivatives of piperazine have been explored for their potential in treating conditions like cachexia. One study identified a potent and selective antagonist of the melanocortin-4 receptor with promising oral bioavailability and the ability to promote food intake in animal models. This finding underscores the therapeutic potential of piperazine derivatives in managing cachexia and possibly other wasting diseases (Chen et al., 2007).
Novel Synthetic Methods
Another aspect of research involves developing new synthetic methods for N-heterocycles. Techniques such as the tantalum-catalyzed hydroaminoalkylation have been used to synthesize α- and β-substituted N-heterocycles with excellent regio- and diastereoselectivity. This method provides a direct pathway to alkylate unprotected secondary amines, opening new routes for the efficient synthesis of piperidine, piperazine, and azepane derivatives (Payne et al., 2013).
properties
IUPAC Name |
1-[2-[4-(4-methylphenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]azepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-15-6-8-16(9-7-15)22-12-11-21(14-19(22)25)18(24)13-20-10-4-2-3-5-17(20)23/h6-9H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYJHRSSAHKXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CN3CCCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.